4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide
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Overview
Description
4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-benzylpiperazine with 2-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may help in the management of cognitive decline . The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: Another piperazine derivative with similar biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with potential anti-tubercular activity.
Uniqueness
4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the presence of both benzyl and chlorophenyl groups, which contribute to its distinct pharmacological profile
Properties
IUPAC Name |
4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c19-16-8-4-5-9-17(16)20-18(23)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQSZGFQNBNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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